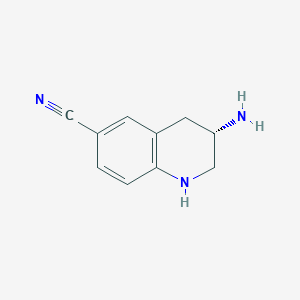
(5-bromo-2-hydroxyphenyl) 2,2-dimethylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-bromo-2-hydroxyphenyl) 2,2-dimethylpropanoate is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a 2,2-dimethylpropionic acid moiety esterified with a 5-bromo-2-hydroxyphenyl group. It is used in various scientific research applications due to its reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethylpropionic acid 5-bromo-2-hydroxyphenylester typically involves the esterification of 2,2-dimethylpropionic acid with 5-bromo-2-hydroxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Types of Reactions:
Oxidation: The phenolic hydroxyl group in the compound can undergo oxidation to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted phenyl esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(5-bromo-2-hydroxyphenyl) 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2,2-dimethylpropionic acid 5-bromo-2-hydroxyphenylester is not fully understood. its biological effects are likely mediated through interactions with cellular proteins and enzymes. The bromine atom and phenolic hydroxyl group may play crucial roles in binding to molecular targets, influencing various biochemical pathways.
Comparación Con Compuestos Similares
2,2-Dimethylpropionic acid: Shares the same core structure but lacks the esterified phenyl group.
5-Bromo-2-hydroxybenzoic acid: Contains the brominated phenol moiety but differs in the carboxylic acid group.
Uniqueness: (5-bromo-2-hydroxyphenyl) 2,2-dimethylpropanoate is unique due to the combination of the 2,2-dimethylpropionic acid and 5-bromo-2-hydroxyphenyl groups. This unique structure imparts distinct chemical reactivity and potential biological activities, making it valuable in various research fields.
Propiedades
Fórmula molecular |
C11H13BrO3 |
|---|---|
Peso molecular |
273.12 g/mol |
Nombre IUPAC |
(5-bromo-2-hydroxyphenyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H13BrO3/c1-11(2,3)10(14)15-9-6-7(12)4-5-8(9)13/h4-6,13H,1-3H3 |
Clave InChI |
UNJJJTJIDFCXEN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)OC1=C(C=CC(=C1)Br)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4,5-dihydro-1H-imidazol-2-ylmethyl)benzo[d]isoxazole](/img/structure/B8314321.png)





![4-[3-(Methylamino)-2-pyridinyl]piperazine](/img/structure/B8314376.png)


![3-Cyano-4-{[(1S)-1-methylpropyl]oxy}benzoic acid](/img/structure/B8314389.png)


![(+/-){1-[Amino(phenyl)methyl]-1-methylpropyl}dimethylamine](/img/structure/B8314409.png)
